

# The Rise and Fall of Fluorad™

## Fluorosurfactants: A Technical History

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### Compound of Interest

Compound Name: Fluorad FC 430

Cat. No.: B1171936

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For decades, 3M's Fluorad™ fluorosurfactants were instrumental in delivering high-performance surface modification across a wide array of industries. Their unique ability to dramatically lower surface tension in both aqueous and organic systems made them invaluable components in coatings, electronics, and cleaning products. However, growing concerns about the environmental persistence and potential health impacts of the broader class of per- and polyfluoroalkyl substances (PFAS) led to a landmark decision by 3M to cease their production. This guide provides an in-depth technical exploration of the discovery, history, properties, and eventual discontinuation of Fluorad fluorosurfactants.

## A Legacy of Fluorochemistry: The Genesis of Fluorad™

The story of Fluorad™ is intrinsically linked to the pioneering work in fluorochemistry at 3M. While the formal "Fluorad" brand emerged later, its scientific roots can be traced back to the mid-20th century. Following World War II, 3M hired chemists who had worked on the Manhattan Project, where fluorine chemistry played a crucial role in uranium enrichment.[1] This expertise laid the groundwork for 3M's exploration of organofluorine compounds.

A pivotal breakthrough came with the acquisition and refinement of the Simons Electrochemical Fluorination (ECF) process in the late 1940s.[2] Developed by Professor Joseph H. Simons at Penn State University, ECF provided a commercially viable method for producing perfluorinated compounds by replacing hydrogen atoms with fluorine atoms in organic feedstocks.[2][3] This

process became the cornerstone of 3M's fluorochemical manufacturing for over four decades.  
[2]

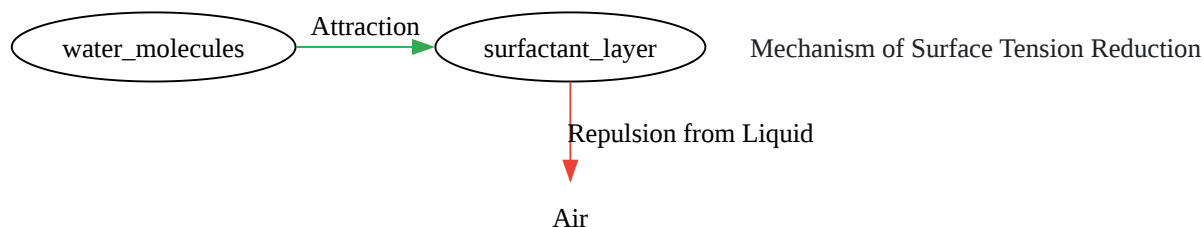
Key scientists at 3M, such as Dr. Thomas J. Brice, were instrumental in this era, discovering new classes of fluorochemicals, including the fluorocarbon sulfonic acids that would become fundamental to many of 3M's performance chemicals.[4] Patsy O. Sherman's surface energy research was also foundational to the development of fluorochemical-based products.[5] The first commercial fluorochemical plant was established by 3M in the early 1960s in Decatur, Alabama.

The unique properties of these early fluorochemicals—unmatched surface activity, thermal stability, and both hydrophobicity and oleophobicity—drove their application in numerous products, including the iconic Scotchgard™ Protector, first sold in 1956.[6] The Fluorad™ line of fluorosurfactants was a natural extension of this expertise, offering concentrated, high-performance additives for industrial customers.

## The Science of Surface Modification: How Fluorad™ Surfactants Worked

Fluorad™ fluorosurfactants are a class of surface-active agents characterized by a unique molecular structure: a perfluoroalkyl "tail" that is both hydrophobic (water-repelling) and oleophobic (oil-repelling), and a hydrophilic (water-attracting) "head" group. This amphiphilic nature is what allows them to concentrate at interfaces (like liquid-air or liquid-solid) and dramatically lower surface tension.

The strength of the carbon-fluorine bond makes the perfluoroalkyl tail exceptionally stable and inert. When a Fluorad™ surfactant is added to a liquid, its molecules migrate to the surface, with the fluorinated tails orienting away from the liquid. This disrupts the cohesive forces between the liquid molecules, leading to a significant reduction in surface tension. This allows the liquid to spread more easily over a surface, a phenomenon known as wetting.



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## Quantitative Performance of Key Fluorad™ Products

The effectiveness of Fluorad™ fluorosurfactants was demonstrated through their ability to significantly reduce surface tension at very low concentrations. Below is a summary of the typical properties of some notable Fluorad™ products.

Property	Fluorad™ FC-4430	Fluorad™ FC-4432
Appearance	Clear, yellow viscous liquid	Clear, yellow viscous liquid
Type	Non-ionic	Non-ionic
Solids Content	>95%	>95%
Solvent	Dipropylene glycol methyl ether	Propylene glycol monomethyl ether
pH (1% aqueous solution)	4.0 - 7.0	4.0 - 7.0
Specific Gravity	1.15	1.15
Flash Point	>200°F (>93°C)	102°F (39°C)
Surface Tension (0.1% in water)	~20 dynes/cm	~20 dynes/cm
Recommended Use Level	0.05 - 0.3%	0.01 - 0.1%

Note: This data is compiled from historical technical data sheets and should be used for reference only.

## Experimental Protocols for Surfactant Evaluation

The performance of Fluorad™ fluorosurfactants was evaluated using standardized industry methods. These protocols are crucial for researchers and drug development professionals who need to assess the properties of any surfactant.

### Surface Tension Measurement (ASTM D1331)

This standard test method determines the surface and interfacial tension of solutions.

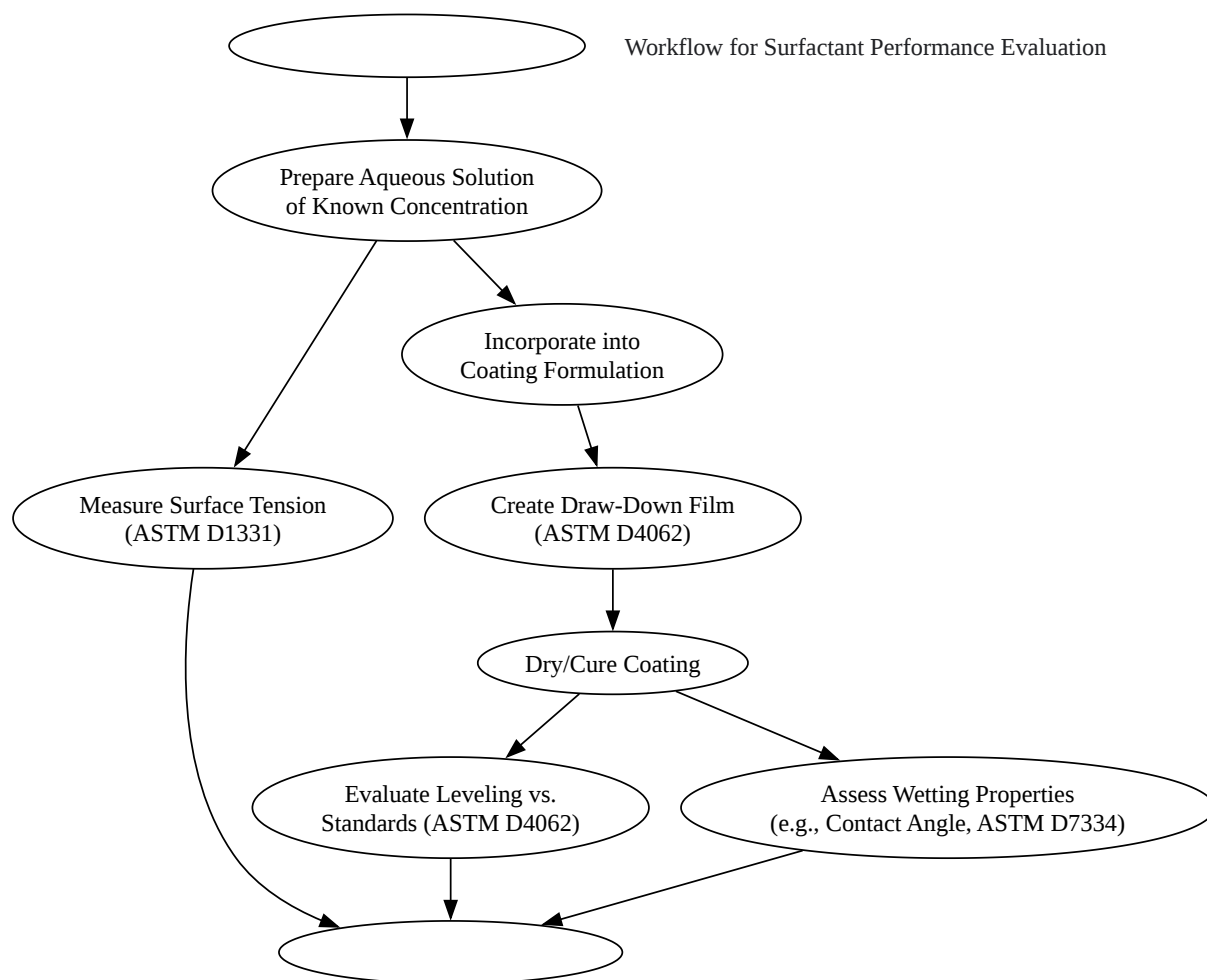
- Apparatus: A tensiometer, typically utilizing a Du Noüy ring or a Wilhelmy plate.
- Procedure (Du Noüy Ring Method):
  - A platinum-iridium ring of known dimensions is cleaned and attached to a sensitive balance.
  - The ring is immersed in the surfactant solution.
  - The force required to pull the ring through the liquid-air interface is measured.
  - This force is then used to calculate the surface tension in dynes/cm, applying appropriate correction factors.

### Leveling of Paints and Coatings (ASTM D4062)

This method assesses the ability of a coating to flow out and form a smooth film, a key performance attribute enhanced by fluorosurfactants.

- Apparatus: A specialized leveling test blade, a draw-down plate, and a set of plastic leveling standards.
- Procedure:
  - The coating containing the surfactant is applied to a sealed chart using the leveling test blade, which creates a series of parallel ridges simulating brush marks.

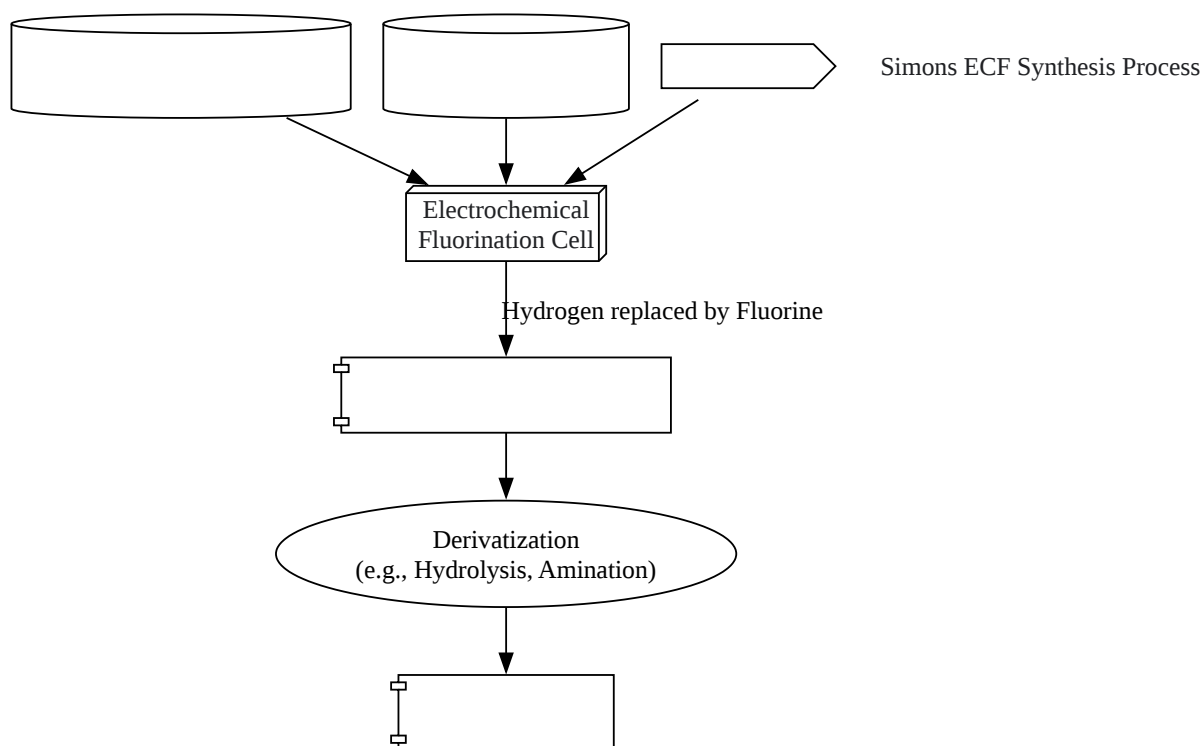
- The film is allowed to dry in a horizontal position.
- The dried film is viewed under a strong, oblique light source.
- The distinctness of the ridges and shadows is compared to a series of numbered plastic standards, and a leveling rating from 0 (very poor) to 10 (perfect leveling) is assigned.[\[7\]](#)



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## Synthesis of Fluorad™-Type Surfactants

The core of Fluorad™ manufacturing was the Simons Electrochemical Fluorination (ECF) process.



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This process involves dissolving an organic raw material in anhydrous hydrogen fluoride, which also serves as the fluorine source.[3] An electric current is passed through the solution, causing the hydrogen atoms on the organic molecule to be replaced by fluorine atoms.[2] For many Fluorad™ products, a key intermediate was perfluorooctanesulfonyl fluoride (POSF).[2] This stable intermediate could then be reacted further (derivatized) to create the final surfactant with the desired hydrophilic head group.

## Environmental Concerns and the End of an Era

While the chemical stability of fluorosurfactants was a key performance advantage, it also became their greatest liability. The carbon-fluorine bond is so strong that these compounds are extremely resistant to degradation in the environment, earning them the moniker "forever chemicals."

Concerns about the bioaccumulation and potential toxicity of long-chain PFAS, such as perfluorooctanesulfonic acid (PFOS) and perfluorooctanoic acid (PFOA), began to mount in the late 1990s. Research indicated that exposure to certain PFAS could lead to adverse health effects. For example, in vitro studies have shown that some short-chain PFAS can induce oxidative stress in human cell lines and alter the expression of genes related to metabolism and transport in liver cells.[8][9] These findings, coupled with the widespread detection of PFAS in the environment and in human blood, created a shift in regulatory and public perception.

In a landmark decision announced on December 20, 2022, 3M committed to exiting all PFAS manufacturing and working to discontinue the use of PFAS across its product portfolio by the end of 2025. This decision was based on a thorough evaluation of the evolving regulatory landscape and changing stakeholder expectations. This effectively marked the end of the production of Fluorad™ fluorosurfactants, concluding a significant chapter in the history of industrial chemistry.

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